3-hydroxy-1-methyl-1H-indole-2-carbaldehyde

Catalog No.
S15677223
CAS No.
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde

Product Name

3-hydroxy-1-methyl-1H-indole-2-carbaldehyde

IUPAC Name

3-hydroxy-1-methylindole-2-carbaldehyde

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)10(13)9(11)6-12/h2-6,13H,1H3

InChI Key

PJKLILSDGUSXDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)O

3-Hydroxy-1-methyl-1H-indole-2-carbaldehyde is an indole derivative characterized by the presence of a hydroxyl group at the 3-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₀H₉NO₂, and it has a molecular weight of 175.19 g/mol . The compound exhibits a unique structure that contributes to its diverse chemical properties and biological activities.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid .
  • Condensation Reactions: It can participate in Knoevenagel condensation with active methylene compounds, yielding various substituted products .
  • Nucleophilic Addition: The aldehyde functionality allows for nucleophilic addition reactions, which are essential in synthesizing more complex molecules .

This compound has shown promising biological activities, particularly in medicinal chemistry. It has been studied for its potential:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Antioxidant Activity: Demonstrating the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Potential Anticancer Effects: Preliminary studies suggest that it may inhibit the proliferation of cancer cells, warranting further investigation into its mechanisms of action.

Several synthetic routes have been developed for producing 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde:

  • Vilsmeier-Haack Reaction: This method involves treating indole with phosphorus oxychloride and dimethylformamide to generate a Vilsmeier reagent, followed by reaction with methylated indole derivatives .
  • One-Pot Multicomponent Reactions: Recent advancements have led to one-pot reactions combining indoles with various aldehydes and catalysts, streamlining the synthesis process while improving yields .

3-Hydroxy-1-methyl-1H-indole-2-carbaldehyde finds applications in several fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its antimicrobial properties.
  • Material Science: Investigated for its role in creating novel materials with specific electronic properties.

Interaction studies indicate that 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde can bind effectively to various biological targets. For instance:

  • Docking Studies: These studies have shown that this compound can interact with enzymes involved in metabolic pathways, suggesting potential therapeutic roles .
  • Binding Affinity Assessments: Evaluations of its binding affinity to specific proteins have been conducted, highlighting its potential as a lead compound in drug design.

Several compounds share structural similarities with 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
1H-Indole-3-carboxaldehydeIndole ring with a carboxaldehyde groupImportant precursor in indole alkaloid synthesis
5-HydroxyindoleHydroxyl group at the 5-positionExhibits neuroprotective effects
3-MethylindoleMethyl substitution at the 3-positionKnown for its role in biological systems
4-HydroxyindoleHydroxyl group at the 4-positionPotential antioxidant properties

The uniqueness of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde lies in its specific combination of functional groups and their arrangement, which enhances its reactivity and biological activity compared to these similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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